2alpha-Bromo-5alpha-cholestan-3-one
Description
Properties
CAS No. |
1452-34-2 |
|---|---|
Molecular Formula |
C29H51N2O.Cl C29H51ClN2O |
Molecular Weight |
479.2 g/mol |
IUPAC Name |
2-(3-benzyl-2-heptadecyl-4,5-dihydroimidazol-3-ium-1-yl)ethanol;chloride |
InChI |
InChI=1S/C29H51N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-29-30(25-26-32)23-24-31(29)27-28-20-17-16-18-21-28;/h16-18,20-21,32H,2-15,19,22-27H2,1H3;1H/q+1;/p-1 |
InChI Key |
CLQYEXVGDIHPFZ-UHFFFAOYSA-M |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)Br)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)Br)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=[N+](CCN1CCO)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies for 2alpha Bromo 5alpha Cholestan 3 One
Direct Halogenation Approaches
Direct halogenation involves the reaction of an enol or enolate intermediate with an electrophilic bromine source. This method is the most common route to 2alpha-Bromo-5alpha-cholestan-3-one.
The direct bromination of 5alpha-cholestan-3-one (B1202042) is a well-established transformation. prepchem.combartleby.com The reaction typically proceeds under acidic conditions to facilitate the formation of an enol intermediate, which then attacks the bromine electrophile.
Various brominating agents can be employed for the synthesis of α-bromoketones. For the specific case of 5alpha-cholestan-3-one, a common laboratory-scale preparation involves the use of molecular bromine in the presence of an acid catalyst. prepchem.com
A detailed procedure involves dissolving 5alpha-cholestan-3-one in a mixture of ether and acetic acid. A catalytic amount of hydrobromic acid is added, followed by the gradual addition of a solution of bromine in acetic acid. prepchem.com This method yields the crude this compound. prepchem.com
N-Bromosuccinimide (NBS) is another widely used reagent for the α-bromination of ketones, often favored for its ease of handling compared to molecular bromine. rsc.org While specific examples for 5alpha-cholestan-3-one are less commonly detailed in general literature, the principles are transferable. Catalysts such as ammonium (B1175870) acetate (B1210297) or acids like p-toluenesulfonic acid are often used to promote the reaction with NBS. rsc.orgscirp.org The choice of solvent can also be critical, with options ranging from carbon tetrachloride to diethyl ether or methanol. scilit.comtandfonline.com
Table 1: Reaction Conditions for Bromination of 5alpha-Cholestan-3-one
| Starting Material | Brominating Agent | Catalyst/Solvent | Product | Reference |
|---|
The structure of 5alpha-cholestan-3-one presents two possible sites for enolization and subsequent bromination on the A-ring: the C-2 and C-4 positions. bartleby.com The regioselectivity of the reaction is dictated by the relative stability and rate of formation of the corresponding enol intermediates (the Δ²-enol and Δ³-enol). Under kinetic control (typically using acid catalysis at moderate temperatures), the less substituted Δ²-enol is formed more rapidly. This leads to the preferential introduction of the bromine atom at the C-2 position.
Once the bromine attacks the Δ²-enol, it can approach from either the alpha (axial) or beta (equatorial) face of the steroid. In the case of 5alpha-cholestan-3-one, the bromination overwhelmingly yields the 2alpha-bromo isomer. This stereochemical outcome is a classic example of stereoelectronic control. The axial attack of the bromine on the enol intermediate is favored as it allows for a more effective overlap of orbitals in the transition state, leading to the formation of the axial bromo-ketone. The resulting chair conformation of the A-ring with an axial bromine at C-2 is the kinetically favored product.
The pathway of enolization is the determining factor for both the regioselectivity and stereoselectivity of the halogenation reaction. As mentioned, the acid-catalyzed enolization of 5alpha-cholestan-3-one preferentially forms the Δ²-enol. This enol intermediate is then attacked by the electrophilic bromine. The direction of this attack dictates the stereochemistry of the product. The established preference for axial attack on the enol of a cyclohexanone (B45756) system leads to the formation of the 2α-bromo (axial) product. This kinetic control ensures that this compound is the major product of the reaction.
Bromination of 5alpha-Cholestan-3-one
Alternative Synthetic Routes to Steroidal alpha-Bromoketones
While direct bromination of the ketone is the most straightforward method, other strategies exist for synthesizing α-bromoketones which could be applied to steroidal systems. One such alternative involves the reaction of olefins with a bromide/bromate (B103136) couple, which serves as a nonhazardous brominating agent to produce α-bromoketones. researchgate.net Another approach is the hydration of haloalkynes catalyzed by gold compounds, providing an atom-economical synthesis of α-halomethyl ketones. organic-chemistry.org Furthermore, α,β-unsaturated ketones can be converted to α-haloketones through a triphenylphosphine (B44618) oxide-catalyzed reductive halogenation using trichlorosilane (B8805176) and an N-halosuccinimide. organic-chemistry.org These methods, while not specifically documented for 5alpha-cholestan-3-one, represent viable alternative synthetic strategies for accessing steroidal α-bromoketones.
Stereochemical Studies of 2alpha Bromo 5alpha Cholestan 3 One
Conformational Analysis of the A-Ring in 2-Bromo-5alpha-cholestan-3-one
The conformation of the A-ring in 2-bromo-5alpha-cholestan-3-one is a classic example of the interplay between steric and electronic effects in substituted cyclohexanone (B45756) systems. In the parent 5alpha-cholestan-3-one (B1202042), the A-ring adopts a stable chair conformation. However, the introduction of a bromine atom at the C-2 alpha position, which is an axial orientation, introduces significant steric strain.
This strain primarily arises from 1,3-diaxial interactions between the axial bromine atom and the axial hydrogen atoms at C-4 and C-10, as well as the methyl group at C-10. To alleviate this steric hindrance, the A-ring can adopt a non-chair conformation. Investigations into related brominated ketones have shown that the A-ring may exist in a twist-boat conformation. nobelprize.org This conformation allows the bulky bromine atom to move into a pseudo-equatorial position, reducing the unfavorable 1,3-diaxial interactions. nobelprize.org The presence of the sp2-hybridized carbonyl group at C-3 flattens the ring to some extent, making the energy barrier to adopt a twist-boat form lower than in a corresponding cyclohexane (B81311) ring. nobelprize.org
The preference for a particular conformation is a delicate balance. While the chair form is generally more stable for cyclohexane rings, the significant steric bulk of the axial bromine in the 2-alpha position can make the twist-boat conformation a more favorable alternative for the A-ring in this specific molecule. nobelprize.org
Assignment of Absolute and Relative Configurations at C-2
The assignment of the alpha configuration to the bromine atom at C-2 in 5alpha-cholestan-3-one is based on a combination of spectroscopic data and chemical correlation. The "alpha" designation indicates that the C-Br bond points below the plane of the steroid ring system when drawn in its standard orientation. This corresponds to an axial position in a chair conformation of the A-ring.
The configuration is typically determined through methods such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The coupling constants and chemical shifts of the protons on the A-ring, particularly the proton at C-2, provide crucial information about their dihedral angles with neighboring protons. An axial proton at C-2 would exhibit large axial-axial couplings with the protons at C-1.
Infrared (IR) Spectroscopy: The position of the carbonyl stretching frequency can be influenced by the adjacent C-Br bond's orientation.
Circular Dichroism (CD) Spectroscopy: This technique is sensitive to the stereochemical environment around the carbonyl chromophore and can help distinguish between different stereoisomers.
The reaction that produces 2alpha-bromo-5alpha-cholestan-3-one, typically the bromination of 5alpha-cholestan-3-one, often proceeds via an enol or enolate intermediate. The stereochemical outcome, leading to the axial alpha-bromo product, is a result of the kinetic-controlled bromination from the less hindered alpha face of the steroid.
Diastereoselective Control in Related Steroid Derivatizations
The stereochemistry of this compound plays a critical role in directing the outcome of subsequent chemical transformations, a concept known as diastereoselective control. The axial bromine atom at the alpha-face of the steroid can influence the approach of nucleophiles and other reagents.
For instance, in reactions involving nucleophilic attack at the carbonyl carbon (C-3), the incoming nucleophile will preferentially approach from the less sterically hindered equatorial (beta) face to avoid the axial bromine atom. This leads to the formation of a specific diastereomer of the resulting alcohol.
Similarly, in elimination reactions to form an enone, the stereochemical orientation of the bromine and adjacent protons will dictate the feasibility of an E2 elimination pathway and the geometry of the resulting double bond. The reaction of this compound with dimethyl sulfoxide (B87167) has been a subject of study, showcasing how the stereochemistry of the starting material governs the reaction pathway and products. acs.org
Epimerization Mechanisms of this compound to 2beta-Isomers
The 2alpha-bromo isomer of 5alpha-cholestan-3-one can be converted to its more stable 2beta-epimer. This process, known as epimerization, typically occurs under acidic or basic conditions. The 2beta-bromo isomer has the bromine atom in an equatorial position in the chair conformation of the A-ring, which is thermodynamically more stable due to the absence of the significant 1,3-diaxial interactions present in the 2alpha-isomer.
The mechanism for this epimerization involves the formation of an enol or enolate intermediate:
Enolization: In the presence of an acid or base catalyst, the ketone at C-3 tautomerizes to form an enol (or enolate) intermediate. This process removes the chiral center at C-2, as the carbon becomes sp2-hybridized and planar.
Reprotonation/Rehalogenation: The planar enol intermediate can then be reprotonated (or rehalogenated, depending on the specific reaction conditions and reagents). The approach of the electrophile (a proton or a bromine cation source) can occur from either the alpha or beta face.
Thermodynamic Control: Because the 2beta-equatorial product is more stable, under conditions of thermodynamic equilibrium, it will be the major product formed. The reaction favors the pathway that leads to the lowest energy state.
This epimerization highlights the thermodynamic instability of the axial 2alpha-bromo configuration compared to the equatorial 2beta-bromo configuration.
Table of Compounds
Chemical Transformations and Derivatization Reactions
Nucleophilic Substitution Reactions
The presence of a bromine atom at the alpha position to a carbonyl group makes 2alpha-Bromo-5alpha-cholestan-3-one susceptible to nucleophilic attack. This reactivity allows for the displacement of the bromide ion by various nucleophiles, leading to the formation of a range of substituted cholestanone derivatives.
Hydrolysis to 2alpha-Hydroxy-5alpha-cholestan-3-one
One of the most fundamental nucleophilic substitution reactions of this compound is its hydrolysis to the corresponding 2alpha-hydroxy derivative. This transformation is crucial for the synthesis of various biologically significant steroids.
The conversion of 2alpha-bromo-3-ketosteroids to their 2alpha-hydroxy counterparts can be effectively achieved under controlled alkaline conditions. Research has demonstrated that the use of specific reagents can lead to high yields of the desired product while minimizing side reactions.
A study by Numazawa and colleagues in 1982 detailed successful hydrolysis conditions for steroidal alpha-bromoketones. They reported that treating 2alpha-bromo-3-ones with either potassium carbonate in aqueous acetone (B3395972) or with tetra-n-butylammonium hydroxide (B78521) in aqueous dimethylformamide (DMF) resulted in the formation of 2alpha-hydroxy-3-ones in high yields. For instance, the hydrolysis of related 2alpha-bromo-3-ones using these methods yielded the corresponding 2alpha-hydroxy-3-ones in yields of up to 90%. These conditions provide a reliable and efficient means of synthesizing 2alpha-Hydroxy-5alpha-cholestan-3-one.
| Reagent | Solvent | Yield of 2alpha-Hydroxy-3-one |
| Potassium Carbonate | Aqueous Acetone | High |
| Tetra-n-butylammonium hydroxide (n-Bu4NOH) | Aqueous DMF | High (up to 90%) |
| Sodium Hydroxide | Pyridine or DMF | High |
| Table 1: Conditions for Controlled Alkaline Hydrolysis of 2alpha-Bromo-3-ones |
The mechanism of the hydrolysis of 2alpha-bromo-3-ketosteroids under alkaline conditions is not a simple direct substitution. Deuterium labeling experiments have provided insight into the reaction pathway, suggesting an initial epimerization of the bromine atom.
The research by Numazawa et al. (1982) indicated that an equilibration occurs between the 2alpha-bromo ketone and its 2beta-bromo isomer before the formation of the final 2alpha-hydroxy product. This suggests that the actual intermediate undergoing nucleophilic attack by the hydroxide ion might be the 2beta-bromo isomer. The stereochemical outcome of the reaction, yielding the 2alpha-hydroxy product, is a result of the preferred axial attack of the nucleophile on the carbonyl group in the intermediate enolate, followed by intramolecular displacement of the bromide. This epimerization step is a key mechanistic feature of the hydroxylation process.
Reactions with Other Nucleophiles
Beyond hydrolysis, the bromine atom in this compound can be displaced by a variety of other nucleophiles. These reactions open up pathways to a wide array of functionalized steroid derivatives. While specific studies on this compound with a broad range of nucleophiles are not extensively detailed in readily available literature, the general reactivity of alpha-haloketones suggests that reactions with nucleophiles such as acetate (B1210297), azide (B81097), and thiols are feasible.
For instance, reaction with sodium acetate would be expected to yield the corresponding 2alpha-acetoxy-5alpha-cholestan-3-one. Similarly, treatment with sodium azide would lead to the formation of 2alpha-azido-5alpha-cholestan-3-one, a precursor for the synthesis of aminosteroids. Reactions with thiols could result in the formation of 2alpha-thioether derivatives. These transformations would typically proceed via an SN2 mechanism, with the stereochemistry at the C-2 position being influenced by the reaction conditions and the nature of the nucleophile.
Elimination Reactions (Dehydrobromination)
In addition to substitution, this compound can undergo elimination reactions, specifically dehydrobromination, to form unsaturated ketones. The regioselectivity of this elimination is dependent on the reaction conditions, particularly the base used.
Formation of Unsaturated Ketones (e.g., 2-cholesten-3-one, 4-cholesten-3-one)
The treatment of this compound with a suitable base can lead to the formation of either cholest-1-en-3-one (B14662836) or cholesta-1,4-dien-3-one, depending on the reaction conditions. The formation of 2-cholesten-3-one and subsequently 4-cholesten-3-one (B1668897) is also a possibility through dehydrobromination and isomerization.
The use of hindered bases, such as collidine or pyridine, is common for promoting dehydrobromination. These bases are typically strong enough to remove a proton but are sterically hindered, which can influence the regioselectivity of the elimination. The initial product of dehydrobromination would be the conjugated unsaturated ketone, 2-cholesten-3-one.
It is well-established that Δ⁵-3-ketosteroids can be isomerized to the more stable conjugated Δ⁴-3-ketosteroids under acidic or basic conditions. Therefore, it is plausible that under certain dehydrobromination conditions, or through subsequent treatment, the initially formed 2-cholesten-3-one could isomerize to the thermodynamically more stable 4-cholesten-3-one. This isomerization proceeds through an enol or enolate intermediate.
| Starting Material | Reagent/Condition | Product(s) |
| This compound | Base (e.g., Collidine) | 2-cholesten-3-one |
| 2-cholesten-3-one | Acid or Base Catalyst | 4-cholesten-3-one (via isomerization) |
| Table 2: Potential Dehydrobromination and Isomerization Reactions |
Reductive Transformations of the Carbonyl and Bromo Groups
The 2α-bromo-5α-cholestan-3-one molecule possesses two reducible functional groups: the ketone at C3 and the carbon-bromine bond at C2. The reduction of this compound can lead to a variety of products depending on the reducing agent and reaction conditions.
Reduction of the carbonyl group can yield the corresponding 3-hydroxy derivative. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction is of particular interest, as the approach of the hydride reagent can be influenced by the steric hindrance of the steroid framework and the presence of the adjacent bromine atom.
Reductive debromination, the removal of the bromine atom, can also be achieved. This can occur concurrently with or independently of the carbonyl reduction. Reagents like zinc dust in acetic acid are often employed for the reductive removal of α-halogens from ketones.
Rearrangement Reactions Involving the α-Bromoketone Moiety
The α-bromoketone functionality in 2α-bromo-5α-cholestan-3-one is susceptible to rearrangement reactions, most notably the Favorskii rearrangement. This reaction typically occurs in the presence of a strong base, such as an alkoxide. The mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base.
In the case of 2α-bromo-5α-cholestan-3-one, treatment with a base can lead to the abstraction of a proton from the C1 position, followed by intramolecular nucleophilic attack to form a strained cyclopropanone fused to the steroid A-ring. Subsequent attack of the alkoxide base on the former carbonyl carbon leads to the opening of the cyclopropanone ring and can result in the formation of a carboxylic acid ester with a contracted A-ring (a derivative of A-nor-5α-cholestane). The specific outcome of the rearrangement is highly dependent on the substrate's stereochemistry and the reaction conditions.
Spectroscopic and Advanced Structural Elucidation
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of organic compounds. For 2alpha-Bromo-5alpha-cholestan-3-one, both ¹H and ¹³C NMR spectroscopy are invaluable for confirming the carbon skeleton and, crucially, for determining the stereochemistry and conformational preferences of the A-ring.
The introduction of a bromine atom at the C-2 alpha position significantly influences the electronic environment and, consequently, the chemical shifts of nearby protons and carbons. In the parent compound, 5alpha-cholestan-3-one (B1202042), the A-ring adopts a stable chair conformation. However, studies on analogous 2-alpha-brominated 3-keto steroids have shown that the steric and electronic effects of the axial bromine atom can lead to a distortion or even an inversion of the A-ring to a twist-boat or inverted half-chair conformation. This conformational change is a key aspect that can be probed by NMR.
| Carbon Atom | Chemical Shift (ppm) for 5alpha-cholestan-3-one | Expected Shift Change for this compound |
|---|---|---|
| C-1 | 38.1 | Slightly downfield |
| C-2 | 38.7 | Significantly downfield |
| C-3 | 212.3 | Slightly upfield or downfield |
| C-4 | 44.8 | Slightly downfield |
| C-5 | 46.9 | Minimal change |
| C-10 | 35.7 | Minimal change |
Infrared (IR) Spectroscopic Analysis of Carbonyl and C-Br Stretches and Their Environmental Influences
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the two key vibrational bands of interest are the carbonyl (C=O) stretch and the carbon-bromine (C-Br) stretch.
The position of the carbonyl stretching frequency is highly sensitive to its electronic environment. For saturated cyclic ketones, this band typically appears in the range of 1715-1725 cm⁻¹. The introduction of an alpha-halogen atom generally leads to a shift in the carbonyl absorption to a higher frequency (wavenumber). This is due to the electron-withdrawing inductive effect of the halogen, which increases the double-bond character of the carbonyl group. Therefore, for this compound, the C=O stretching vibration is expected to be observed in the range of 1725-1745 cm⁻¹. The exact position can be influenced by the conformation of the A-ring, as different conformations will alter the dipole moment of the carbonyl bond.
The carbon-bromine stretching vibration typically appears in the fingerprint region of the IR spectrum, generally in the range of 600-500 cm⁻¹. This absorption is often weak to medium in intensity. Its precise location can be used to confirm the presence of the bromine atom in the molecule.
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Carbonyl) | 1725 - 1745 | Strong |
| C-Br (Carbon-Bromine) | 600 - 500 | Weak to Medium |
Mass Spectrometry for Elucidation of Fragmentation Pathways
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₂₇H₄₅BrO, the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This would result in two peaks of almost equal intensity separated by two mass units (m/z).
The fragmentation of this compound under electron ionization (EI) would be expected to proceed through several characteristic pathways:
Alpha-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group. In this case, cleavage of the C2-C3 bond or the C3-C4 bond could occur.
Loss of Bromine: Cleavage of the C-Br bond can lead to the formation of a fragment ion corresponding to the loss of a bromine radical ([M-Br]⁺).
Loss of HBr: Elimination of hydrogen bromide is another possible fragmentation pathway, leading to a peak at [M-HBr]⁺.
Steroid Backbone Fragmentation: The cholestane (B1235564) skeleton itself undergoes characteristic fragmentation, often involving cleavages in the D-ring and loss of the side chain.
A plausible fragmentation pathway would involve initial ionization followed by cleavage of the C-Br bond or alpha-cleavage adjacent to the carbonyl group. Subsequent fragmentation of the steroid nucleus would lead to a series of smaller fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule.
Chiroptical Properties (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Confirmation
Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are exceptionally sensitive to the stereochemistry of a molecule. For a chiral molecule like this compound, these methods can provide definitive proof of the absolute configuration at the chiral centers.
The key chromophore in this molecule is the carbonyl group at C-3. The n → π* transition of the carbonyl group is electronically forbidden but becomes optically active in a chiral environment, giving rise to a Cotton effect in the ORD and CD spectra. The sign and magnitude of this Cotton effect are determined by the stereochemical relationship of the atoms in the vicinity of the carbonyl group.
For α-haloketones, the Axial Haloketone Rule is a powerful empirical tool used to predict the sign of the Cotton effect. This rule states that for a chair conformation of a cyclohexanone (B45756) ring, an axial halogen atom in the alpha position will have a dominant effect on the sign of the Cotton effect. For this compound, where the bromine is in an axial-like position in the expected chair or distorted chair conformation of the A-ring, this rule is directly applicable.
The specific rotation of this compound has been reported as +43.2° . steraloids.com This positive value suggests a positive Cotton effect, which, according to the Axial Haloketone Rule, would be consistent with the 2-alpha (axial) configuration of the bromine atom.
An ORD spectrum would show a positive Cotton effect curve, with a peak at a longer wavelength and a trough at a shorter wavelength, crossing the zero-rotation axis near the wavelength of the n → π* absorption maximum. A CD spectrum would show a positive absorption band in the same region. The analysis of these chiroptical properties provides unambiguous confirmation of the stereochemistry at C-2.
Theoretical and Computational Chemistry
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic environment of 2α-bromo-5α-cholestan-3-one. northwestern.edu These calculations solve the Schrödinger equation for the molecule, providing information on electron distribution, molecular orbital energies, and electrostatic potential. For 2α-bromo-5α-cholestan-3-one, these calculations would reveal the influence of the electron-withdrawing bromine atom and the carbonyl group on the steroid's A-ring.
The bromine atom at the α-position to the carbonyl group significantly polarizes the C-Br bond, making the α-carbon more electrophilic. fiveable.me This increased electrophilicity is a key factor in the reactivity of α-bromoketones. fiveable.me Frontier Molecular Orbital (FMO) theory can be applied to analyze the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions would indicate the most probable sites for nucleophilic and electrophilic attack. In this case, the LUMO is expected to be localized around the carbonyl carbon and the α-carbon, making them susceptible to nucleophilic attack.
Illustrative Data Table: Calculated Electronic Properties of a Model α-Bromoketone
| Property | Value (Illustrative) | Significance for 2α-Bromo-5α-cholestan-3-one |
| Dipole Moment | ~3.5 D | Indicates a significant molecular polarity, influencing solubility and intermolecular interactions. |
| HOMO Energy | -6.8 eV | Relates to the ionization potential and the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the electron affinity and susceptibility to nucleophilic attack. |
| Mulliken Charge on C2 | +0.15 | The positive charge on the carbon bearing the bromine suggests its electrophilic nature. |
| Mulliken Charge on C3 | +0.40 | The positive charge on the carbonyl carbon indicates its high electrophilicity. |
Note: The values in this table are illustrative and based on general principles of α-bromoketones. Specific values for 2α-bromo-5α-cholestan-3-one would require dedicated quantum chemical calculations.
Molecular Modeling and Conformational Landscape Analysis
Molecular modeling techniques, including molecular mechanics and molecular dynamics, are crucial for exploring the conformational landscape of 2α-bromo-5α-cholestan-3-one. The rigid tetracyclic structure of the cholestane (B1235564) nucleus is characterized by chair conformations for the A, B, and C rings. pressbooks.pub The A/B ring fusion in the 5α-series is trans, imparting a relatively flat and rigid structure to the molecule. pressbooks.pub
The introduction of a bromine atom at the 2α-position, which is an axial position in a standard chair conformation, introduces significant steric interactions. These interactions, particularly the 1,3-diaxial interactions with other axial hydrogens, can lead to distortions of the A-ring from a perfect chair conformation. nih.gov In some instances of 2α-substituted steroids, an inversion of the A-ring to a twist-boat or an inverted half-chair conformation has been observed to alleviate steric strain. nih.gov
Molecular dynamics simulations could provide a dynamic picture of the conformational flexibility of 2α-bromo-5α-cholestan-3-one in different solvent environments. nih.govnih.gov These simulations would reveal the accessible conformations and the energy barriers between them, offering insights into how the molecule might adapt its shape to interact with other molecules.
Illustrative Data Table: Conformational Analysis of the A-Ring in 2α-Bromo-5α-cholestan-3-one
| Conformation | Relative Energy (kcal/mol) (Illustrative) | Key Dihedral Angles (Illustrative) | Population at 298 K (Illustrative) |
| Chair | 0.0 | C1-C2-C3-C4 = 55° | >95% |
| Twist-Boat | 5.5 | C1-C2-C3-C4 = 30° | <5% |
Note: This table presents a simplified, illustrative view. The actual energy differences and populations would depend on the computational method and force field used.
Prediction of Reaction Pathways and Transition States for Bromination and Derivatization
Computational chemistry can be used to model the reaction pathways for the synthesis and further derivatization of 2α-bromo-5α-cholestan-3-one. The bromination of 5α-cholestan-3-one typically proceeds through an enol or enolate intermediate under acidic or basic conditions, respectively. wikipedia.orglibretexts.org
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form an enol. organicchemistrytutor.com The enol then acts as a nucleophile, attacking a bromine molecule. organicchemistrytutor.com Computational modeling of this process would involve locating the transition state for each step of the reaction. The calculated activation energies for these transition states would provide information on the reaction kinetics and the factors controlling the stereochemical outcome. For instance, the approach of the bromine molecule to the enol intermediate would be influenced by steric hindrance from the bulky steroid framework.
For derivatization reactions, such as nucleophilic substitution at the C2 position, computational methods can predict the most likely reaction pathways and the structures of the transition states. This would be valuable for designing synthetic routes to new steroid derivatives.
Density Functional Theory (DFT) Studies on Stereoselectivity
Density Functional Theory (DFT) is a powerful quantum mechanical method for studying the electronic structure and energetics of molecules, including the subtle factors that govern stereoselectivity. nih.govnih.gov In the context of 2α-bromo-5α-cholestan-3-one, DFT could be employed to understand why the bromine atom is selectively introduced at the 2α (axial) position during the bromination of 5α-cholestan-3-one.
The stereoselectivity of the bromination of ketones is often controlled by a combination of steric and electronic factors in the transition state. DFT calculations can be used to model the transition states for both axial and equatorial attack of bromine on the enol intermediate of 5α-cholestan-3-one. By comparing the energies of these two transition states, the preferred reaction pathway can be determined.
It is generally observed that the axial halogenation of cyclohexanones is kinetically favored due to a more favorable orbital overlap in the transition state, even though the resulting axial-substituted product may be thermodynamically less stable than the equatorial isomer. acs.org DFT calculations can quantify these effects and provide a detailed understanding of the origins of stereoselectivity in the synthesis of 2α-bromo-5α-cholestan-3-one.
Illustrative Data Table: DFT Calculated Energy Profile for the Bromination of 5α-Cholestan-3-one Enol
| Species | Relative Energy (kcal/mol) (Illustrative) | Description |
| Enol + Br₂ | 0.0 | Reactants |
| Transition State (Axial Attack) | +10.5 | Transition state leading to the 2α-bromo product. |
| Transition State (Equatorial Attack) | +12.0 | Transition state leading to the 2β-bromo product. |
| 2α-Bromo-5α-cholestan-3-one | -5.0 | Axial product (kinetically favored). |
| 2β-Bromo-5α-cholestan-3-one | -6.5 | Equatorial product (thermodynamically favored). |
Note: The values in this table are for illustrative purposes to demonstrate the type of information that can be obtained from DFT studies. Actual values would require specific calculations.
Role As a Key Synthetic Intermediate in Complex Organic Synthesis
Precursor for Biologically Relevant Steroids and Derivatives
One of the primary applications of 2α-Bromo-5α-cholestan-3-one is in the synthesis of novel steroid analogues with potential biological and medicinal properties. The bromine atom at the C-2 position can be readily displaced by a variety of nucleophiles to introduce new functional groups and heterocyclic rings onto the steroid scaffold.
Research has demonstrated that the precursor, 5α-cholestan-3-one, can be utilized to synthesize a range of heterocyclic derivatives, such as thieno[2,3-b]cholestane, by reaction with appropriate reagents. These modifications can lead to compounds with interesting pharmacological profiles. For instance, studies have shown that certain steroidal heterocyclic derivatives exhibit anti-inflammatory and antimicrobial activities. researchgate.net The introduction of a bromine atom at the 2α-position, as in 2α-Bromo-5α-cholestan-3-one, further enhances the synthetic utility by providing a specific and reactive handle for such transformations.
Furthermore, this compound serves as a valuable tool for probing steroid metabolism. For example, the stereoselective synthesis of related bromo-cholestanol derivatives has been instrumental in studying the metabolic pathways of cholesterol in organisms like Caenorhabditis elegans. researchgate.net The bromine atom acts as a heavy-atom label, facilitating the tracking and identification of metabolites.
Building Block in Polycyclic Ring System Construction
The inherent polycyclic nature of 2α-Bromo-5α-cholestan-3-one makes it an attractive starting point for the construction of even more complex, fused ring systems. The α-bromoketone functionality is a versatile synthon that can participate in a variety of cyclization and annulation reactions.
While specific examples detailing the use of 2α-Bromo-5α-cholestan-3-one in complex cascade reactions to build extensive polycyclic systems are not extensively documented in readily available literature, the fundamental reactivity of α-haloketones suggests its potential in this area. For instance, it could theoretically be employed in Favorskii-type rearrangements to achieve ring contraction, or in reactions with binucleophilic reagents to construct additional fused heterocyclic rings onto the A-ring. The rigid cholestane (B1235564) backbone provides a stereochemically defined template upon which such new ring systems can be elaborated with a high degree of control. The synthesis of fused heterocyclic steroids, such as imidazo[1,2-a]pyridinyl derivatives from related α-bromo-androstan-3-ones, highlights the potential for such transformations. researchgate.net
Utility in Chiral Pool Synthesis
"Chiral pool synthesis" is a strategy in organic synthesis that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of other complex, chiral molecules. Steroids, with their numerous stereocenters, are classic examples of chiral pool starting materials. 2α-Bromo-5α-cholestan-3-one, being a derivative of the naturally occurring cholestane, is intrinsically a part of this chiral pool.
The well-defined three-dimensional structure of 2α-Bromo-5α-cholestan-3-one can be exploited to direct the stereochemical outcome of reactions at remote positions or to serve as a chiral scaffold for the assembly of non-steroidal target molecules. Although specific examples of its use to synthesize entirely different classes of chiral compounds are not prevalent in the literature, its potential as a chiral auxiliary or template is significant. The predictable stereochemistry of the steroid nucleus can influence the facial selectivity of reactions, allowing for the diastereoselective formation of new stereocenters. This inherent chirality is a valuable asset in the total synthesis of complex natural products and pharmaceuticals where precise control of stereochemistry is paramount.
Future Research Directions and Challenges
Development of More Stereoselective and Regioselective Bromination Methodologies
The synthesis of 2α-bromo-5α-cholestan-3-one is typically achieved through the acid-catalyzed bromination of 5α-cholestan-3-one. prepchem.com However, a significant challenge in the bromination of 3-keto steroids is controlling the regioselectivity and stereoselectivity. The reaction can yield a mixture of products, primarily the 2-bromo and 4-bromo regioisomers. bartleby.com The kinetic product of bromination is generally the 2α-bromo derivative, resulting from the axial attack of bromine on the less-substituted enol intermediate. core.ac.uk
Future research must focus on developing more refined bromination protocols that enhance the yield and purity of the desired 2α-isomer, minimizing the formation of byproducts. Key areas for investigation include:
Novel Brominating Agents: While molecular bromine in acetic acid is common, exploring alternative reagents could offer superior selectivity. prepchem.com N-Bromosuccinimide (NBS) has been used, sometimes in the presence of an acid catalyst, to provide the α-brominated ketone. google.com Research into modern, milder, and more selective electrophilic bromine sources is warranted. The use of a sodium bromide and sodium bromate (B103136) mixture in an aqueous acidic medium has shown promise for the regio- and stereoselective bromination of ketones and other substrates, presenting a potentially greener and more controlled alternative to liquid bromine. rsc.org
Catalytic Systems: The development of chiral catalysts for the enantioselective or diastereoselective halogenation of ketones is a burgeoning field. Applying this logic to substrate-controlled diastereoselective reactions could lead to catalysts that can differentiate between the C-2 and C-4 positions of the cholestan-3-one (B8813596) enolate, thereby improving regioselectivity.
Flow Chemistry: Implementing continuous flow processes for the bromination reaction could offer superior control over reaction time, temperature, and stoichiometry. This can minimize over-bromination (e.g., formation of 2,4-dibromo derivatives) and improve the selectivity for the kinetic product. sigmaaldrich.com
| Method | Reagent(s) | Typical Conditions | Key Challenges/Future Direction |
| Classical Bromination | Br₂ / Acetic Acid | Room temperature, HBr catalyst prepchem.com | Formation of regioisomers (4-bromo) and dibromo-products. bartleby.com |
| NBS Bromination | N-Bromosuccinimide | Heating, acid catalyst google.com | Requires careful control of conditions to prevent side reactions. |
| Bromide/Bromate System | NaBr / NaBrO₃ | Aqueous acidic medium, ambient temp rsc.org | Explore application to complex steroidal ketones for improved selectivity. |
| Catalytic Halogenation | Various | Chiral or achiral catalysts | Development of catalysts specific for steroidal ketones to enhance regio- and stereocontrol. |
Exploration of Novel Reactivity Patterns and Derivatizations
The synthetic utility of 2α-bromo-5α-cholestan-3-one stems from the reactivity of the α-bromo-ketone functional group. This moiety contains two adjacent electrophilic centers, making it a versatile building block for constructing more complex molecules. mdpi.com While classical reactions such as dehydrobromination to form α,β-unsaturated ketones are well-known, there is vast potential for uncovering new transformations. bartleby.com
Future research should be directed towards:
Transition Metal-Catalyzed Couplings: The carbon-bromine bond is amenable to various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Exploring these reactions would allow for the direct installation of carbon or heteroatom substituents at the C-2 position, a transformation not readily achievable through classical methods. This could lead to a diverse library of novel C-2 functionalized cholestane (B1235564) derivatives.
Radical Chemistry: Modern photoredox catalysis could be employed to generate a radical at the C-2 position from the C-Br bond. This radical intermediate could then participate in a variety of additions and cyclizations, opening up unprecedented synthetic pathways.
Rearrangement Reactions: Beyond the standard Favorskii rearrangement, the unique steric and electronic environment of the steroidal framework could be exploited to drive novel skeletal rearrangements, potentially leading to new steroid scaffolds.
Reactions with Novel Nucleophiles: Systematic studies on the reaction of 2α-bromo-5α-cholestan-3-one with a wider array of soft and hard nucleophiles could yield new derivatives. For instance, its reaction with dimethyl sulfoxide (B87167) has been studied, but many other modern nucleophilic reagents remain unexplored. acs.org The general reactivity of α-haloketones with various nucleophiles to form heterocycles suggests that the cholestane derivative could be a precursor to steroid-fused heterocyclic systems. nih.gov
Advanced Computational Modeling for Mechanistic Refinement
A deeper, quantitative understanding of the reaction mechanisms involved in the synthesis and derivatization of 2α-bromo-5α-cholestan-3-one is crucial for rational improvement. Advanced computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to achieve this.
Future computational efforts should focus on:
Modeling Bromination Pathways: DFT calculations can be used to model the transition states for the formation of both the 2-bromo and 4-bromo isomers of cholestan-3-one. bartleby.com Such studies can elucidate the subtle energetic differences that dictate regioselectivity and provide a theoretical basis for designing more selective reaction conditions. Similar computational approaches have been successfully used to predict the products of chlorination on related steroidal enones. nih.gov
Predicting Reactivity: Computational models can predict the activation barriers for various potential reactions of 2α-bromo-5α-cholestan-3-one. This would allow researchers to screen for promising new transformations in silico before attempting them in the lab, saving time and resources. DFT has been used to study the reactivity of ketones under superacidic conditions and the mechanism of carbene additions, showcasing its predictive power. mdpi.comrsc.org
Refining Spectroscopic Assignments: While standard spectroscopic methods are used for characterization, DFT can be used to predict NMR chemical shifts and other spectroscopic properties with high accuracy, aiding in the unambiguous structural confirmation of new, complex derivatives.
Applications in Materials Science and Advanced Organic Chemistry (excluding direct therapeutic use)
Beyond its role as a synthetic intermediate, the unique, rigid, and chiral structure of the cholestane skeleton makes its derivatives attractive for applications in materials science. The 2α-bromo-5α-cholestan-3-one, with its reactive handle, is an ideal starting point for creating novel functional materials.
Promising future directions include:
Liquid Crystals: The cholestane core is a well-known component of liquid crystalline materials. mdpi.com The bromine at the C-2 position serves as a convenient point for attaching mesogenic (liquid-crystal forming) groups. By systematically varying the groups attached via the bromo-ketone functionality, new steroid-based liquid crystals with tailored optical, thermal, and electronic properties could be developed for use in displays, sensors, or nanoelectronics. mdpi.comnih.gov
Supramolecular Chemistry and Gelators: The rigid steroidal backbone can be functionalized to create molecules capable of self-assembly into highly ordered supramolecular structures, such as organogels. These materials have potential applications in areas like catalysis and templated synthesis.
Chiral Auxiliaries and Scaffolds: In advanced organic chemistry, 2α-bromo-5α-cholestan-3-one can serve as a complex chiral building block. Its well-defined three-dimensional structure can be used to direct the stereochemical outcome of reactions on appended side chains or to serve as a scaffold for the construction of intricate molecular architectures.
Q & A
Basic: What synthetic strategies are recommended for preparing 2α-Bromo-5α-cholestan-3-one, and how should purity be validated?
Methodological Answer:
The synthesis typically involves bromination of 5α-cholestan-3-one at the 2α position using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Critical parameters include temperature control (0–25°C) to avoid over-bromination and solvent selection (e.g., CCl₄ or CH₂Cl₂) to stabilize intermediates . Purity validation requires a combination of:
- Chromatography : HPLC or TLC with UV/fluorescence detection.
- Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity (e.g., coupling constants for axial vs. equatorial bromine) and FT-IR for carbonyl group integrity.
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and isotopic patterns consistent with bromine .
Basic: What safety precautions are essential when handling 2α-Bromo-5α-cholestan-3-one in laboratory settings?
Methodological Answer:
While specific safety data for this compound is limited, general protocols for brominated steroids apply:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis or handling to mitigate inhalation risks.
- Emergency Measures : For skin contact, wash immediately with soap and water; for eye exposure, flush with water for 15+ minutes and seek medical attention .
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent degradation. Documented risk assessments should precede large-scale reactions .
Advanced: How can conflicting reactivity data for 2α-Bromo-5α-cholestan-3-one in polar vs. nonpolar solvents be systematically resolved?
Methodological Answer:
Contradictions in solvent-dependent reactivity (e.g., nucleophilic substitution rates) require:
- Controlled Replication : Repeat experiments under identical conditions (temperature, solvent grade, moisture levels) to isolate variables .
- Computational Modeling : Density Functional Theory (DFT) calculations to compare transition-state energies in different solvents, identifying steric/electronic effects of the 2α-bromo group .
- Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., NMR or Raman spectroscopy) to track intermediate formation and solvent interactions .
- Meta-Analysis : Compare published datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Advanced: What computational methods best predict the stereochemical outcomes of 2α-Bromo-5α-cholestan-3-one in asymmetric reactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model the steric hindrance of the 5α-cholestane backbone to predict bromine’s axial preference and its impact on reaction pathways .
- Docking Studies : Use software like AutoDock to simulate substrate-enzyme interactions in biocatalytic bromination or dehalogenation reactions .
- Conformational Analysis : Compare calculated vs. experimental NOE (Nuclear Overhauser Effect) correlations to validate predicted stereochemical outcomes .
Advanced: How should researchers design stability studies for 2α-Bromo-5α-cholestan-3-one under varying environmental conditions?
Methodological Answer:
- Accelerated Degradation Testing : Expose the compound to stressors (heat: 40–60°C, UV light, humidity) and monitor degradation products via LC-MS .
- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life data from high-temperature studies to ambient conditions .
- Crystallography : X-ray diffraction to assess structural changes (e.g., bond elongation or crystal packing shifts) during degradation .
- Statistical Design : Use factorial experiments (e.g., Box-Behnken design) to evaluate interactions between temperature, light, and oxygen levels .
Advanced: What strategies mitigate batch-to-batch variability in 2α-Bromo-5α-cholestan-3-one synthesis for reproducibility?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline FT-IR) to detect intermediate variations .
- DoE (Design of Experiments) : Optimize reaction parameters (catalyst loading, stoichiometry) using response surface methodology .
- QC Protocols : Establish strict acceptance criteria (e.g., ≥95% purity by HPLC, ≤2% diastereomeric excess) and archive reference samples for cross-batch comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
